molecular formula C8H15N B2354795 Cyclobutyl(cyclopropyl)methanamine CAS No. 1270498-67-3

Cyclobutyl(cyclopropyl)methanamine

Cat. No.: B2354795
CAS No.: 1270498-67-3
M. Wt: 125.215
InChI Key: CGIIRLWKPRAVDV-UHFFFAOYSA-N
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Description

Cyclobutyl(cyclopropyl)methanamine is a chemical compound that belongs to the class of amines. It features a cyclobutyl ring and a cyclopropyl ring attached to a central methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(cyclopropyl)methanamine typically involves the reaction of cyclopropanecarbonitrile with nickel dichloride and tetrahydrofuran. Sodium borohydride is added in batches under nitrogen protection, maintaining the reaction temperature between 20-45°C for 10-18 hours. The reaction mixture is then cooled, and water is added to separate the organic and aqueous layers. The organic layer is dried using anhydrous sodium sulfate and filtered to obtain the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the compound’s hazardous nature .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(cyclopropyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine group and the strained rings, which make the compound reactive under specific conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(cyclopropyl)ketone, while reduction can produce cyclobutyl(cyclopropyl)methanol .

Scientific Research Applications

Cyclobutyl(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: this compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(cyclopropyl)methanamine involves its interaction with molecular targets through its amine group and strained rings. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules.

Comparison with Similar Compounds

    Cyclopropylmethylamine: Similar in structure but lacks the cyclobutyl ring.

    Cyclobutylamine: Contains the cyclobutyl ring but not the cyclopropyl group.

    Cyclopropylamine: Features the cyclopropyl group without the cyclobutyl ring.

Uniqueness: Cyclobutyl(cyclopropyl)methanamine is unique due to the presence of both cyclobutyl and cyclopropyl rings, which impart distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological interactions .

Biological Activity

Cyclobutyl(cyclopropyl)methanamine is a compound of significant interest in medicinal and biochemical research due to its unique structural features and biological activities. This article delves into its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound features a cyclobutane ring fused with a cyclopropane moiety, contributing to its rigidity and unique binding characteristics with various biomolecules. The compound's structure allows it to fit into the active sites of enzymes, influencing their catalytic functions.

2.1 Enzyme Interactions

This compound interacts with several key enzymes, notably cytochrome P450 enzymes. These interactions can modulate enzyme activity, leading to alterations in metabolic processes. The compound’s ability to inhibit or activate enzymes is crucial for understanding its pharmacological effects.

Enzyme Effect Mechanism
Cytochrome P450InhibitionBinds to heme group, preventing substrate access
Other EnzymesVariable effectsAlters catalytic activity based on binding affinity

2.2 Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling: Alters pathways by interacting with membrane receptors.
  • Gene Expression: Modulates transcription factors, impacting cellular metabolism.

3. Molecular Mechanism

At the molecular level, this compound can inhibit or activate enzymes by fitting into their active sites. For example, its interaction with cytochrome P450 leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress at high concentrations.

4. Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

  • Low Doses: Modulate enzyme activity without significant toxicity.
  • High Doses: Induce adverse effects such as liver damage and oxidative stress.

5. Metabolic Pathways

This compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that further interact with other biomolecules.

Pathway Metabolite Biological Impact
Oxidative MetabolismHydroxylated derivativesAlters metabolic flux and influences drug efficacy

6. Transport and Distribution

The compound’s distribution within biological systems is facilitated by specific transporters and binding proteins, which are critical for its efficacy:

  • Membrane Transporters: Facilitate uptake into cells.
  • Intracellular Binding Proteins: Influence localization and accumulation within tissues.

7.1 Therapeutic Applications

Recent studies have explored the potential of this compound in pain relief and as an analgesic agent. For instance, compounds derived from this structure have shown promise in preclinical models for managing chronic pain conditions (US3285922A) .

7.2 Antimicrobial Activity

Research has indicated that derivatives containing cyclopropane exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections (Molecules) .

8.

This compound demonstrates a range of biological activities through its interactions with enzymes and cellular components. Its unique structural properties make it a valuable compound in medicinal chemistry and pharmacology. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various biological systems.

Properties

IUPAC Name

cyclobutyl(cyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8(7-4-5-7)6-2-1-3-6/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIIRLWKPRAVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270498-67-3
Record name cyclobutyl(cyclopropyl)methanamine
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